2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(6-oxo-5-azaspiro[3.5]nonan-9-yl)acetamide
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Overview
Description
2-[1,3-Benzothiazol-2-yl(methyl)amino]-N-(6-oxo-5-azaspiro[35]nonan-9-yl)acetamide is a complex organic compound that features a benzothiazole moiety linked to a spirocyclic nonane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(6-oxo-5-azaspiro[3.5]nonan-9-yl)acetamide typically involves multi-step organic reactions. One common approach includes the formation of the benzothiazole ring through the cyclization of 2-aminothiophenols with carbon disulfide or other sulfur sources . The spirocyclic nonane structure can be synthesized via a series of cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, flow chemistry, and the use of efficient catalysts can be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-[1,3-Benzothiazol-2-yl(methyl)amino]-N-(6-oxo-5-azaspiro[3.5]nonan-9-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole ring or the spirocyclic nonane structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-[1,3-Benzothiazol-2-yl(methyl)amino]-N-(6-oxo-5-azaspiro[3.5]nonan-9-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Material Science: It is used in the development of novel materials with unique properties, such as conductive polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(6-oxo-5-azaspiro[3.5]nonan-9-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Another benzothiazole derivative with similar structural features.
2-(1,3-Benzothiazol-2-ylthio)succinic acid: A compound with a benzothiazole ring linked to a succinic acid moiety.
Uniqueness
2-[1,3-Benzothiazol-2-yl(methyl)amino]-N-(6-oxo-5-azaspiro[3.5]nonan-9-yl)acetamide is unique due to its spirocyclic nonane structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(6-oxo-5-azaspiro[3.5]nonan-9-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-22(17-19-12-5-2-3-6-13(12)25-17)11-16(24)20-14-7-8-15(23)21-18(14)9-4-10-18/h2-3,5-6,14H,4,7-11H2,1H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAMABXYKWFRDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCC(=O)NC12CCC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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